7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl phenoxyacetate
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Overview
Description
7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate is a complex organic compound with the molecular formula C22H16O5S It is characterized by the presence of a benzoxathiol ring, a phenoxyacetate group, and a methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate typically involves multiple steps. One common method includes the reaction of 3-methylphenyl with 2-oxo-2H-1,3-benzoxathiol-5-yl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenoxyacetic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenoxyacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl phenoxyacetate
- 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid
Uniqueness
7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate is unique due to its specific structural features, such as the combination of a benzoxathiol ring and a phenoxyacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H16O5S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-phenoxyacetate |
InChI |
InChI=1S/C22H16O5S/c1-14-6-5-7-15(10-14)18-11-17(12-19-21(18)27-22(24)28-19)26-20(23)13-25-16-8-3-2-4-9-16/h2-12H,13H2,1H3 |
InChI Key |
AAISBXOPDLOILR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=CC=C4)SC(=O)O3 |
Origin of Product |
United States |
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